An In-depth Technical Guide to 4-Morpholinocyclohexanone: Chemical Properties and Structure
An In-depth Technical Guide to 4-Morpholinocyclohexanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Morpholinocyclohexanone is a heterocyclic organic compound incorporating a cyclohexanone ring and a morpholine substituent. This guide provides a comprehensive overview of its chemical and structural properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines generalized experimental protocols for its potential synthesis and analysis based on established chemical principles for related structures. Furthermore, the known biological activities of structurally similar morpholine and cyclohexanone derivatives are discussed to provide context for potential research applications.
Chemical and Structural Properties
4-Morpholinocyclohexanone is a solid compound with the molecular formula C10H17NO2. Key identifying information and physical properties are summarized in the table below. It is important to note that while some properties like molecular weight can be calculated, others such as melting and boiling points are yet to be definitively reported in the literature and would require experimental determination.
| Property | Value | Source |
| IUPAC Name | 4-Morpholinocyclohexan-1-one | N/A |
| CAS Number | 139025-93-7 | N/A |
| Molecular Formula | C10H17NO2 | N/A |
| Molecular Weight | 183.251 g/mol | N/A |
| Appearance | Solid | [CymitQuimica] |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| SMILES String | C1COCCN1C2CCC(=O)CC2 | N/A |
| InChI Key | XQSZENOTKVEPEU-UHFFFAOYSA-N | [CymitQuimica] |
Potential Synthesis and Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent purification and analysis of 4-Morpholinocyclohexanone.
Caption: Proposed experimental workflow for the synthesis, purification, and analysis of 4-Morpholinocyclohexanone.
General Experimental Protocol for Reductive Amination
This protocol is a generalized procedure and would require optimization for the specific synthesis of 4-Morpholinocyclohexanone.
Materials:
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1,4-Cyclohexanedione
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Morpholine
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Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
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Methanol or another suitable solvent
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Glacial acetic acid (or another acid catalyst)
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Dichloromethane or ethyl acetate for extraction
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolve 1,4-cyclohexanedione and a molar equivalent of morpholine in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Add a catalytic amount of glacial acetic acid to the solution.
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Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the enamine or iminium ion intermediate.
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Cool the reaction mixture in an ice bath.
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Slowly add sodium cyanoborohydride in small portions. Caution: NaBH3CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
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Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 4-Morpholinocyclohexanone would be crucial. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexanone and morpholine rings. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the cyclohexanone ring.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Morpholinocyclohexanone is expected to exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O stretch), typically in the region of 1715-1725 cm⁻¹. Other significant peaks would include C-N and C-O stretching vibrations from the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.
Potential Biological Activities and Signaling Pathways
While no specific biological activities for 4-Morpholinocyclohexanone have been reported, the morpholine and cyclohexanone scaffolds are present in numerous biologically active molecules.
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Morpholine Derivatives: The morpholine ring is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its presence can improve the pharmacokinetic properties of a molecule.[1][2][3]
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Cyclohexanone Derivatives: Substituted cyclohexanones have also been investigated for various biological activities, including potential antimicrobial and anticancer effects.
Given the presence of both moieties, 4-Morpholinocyclohexanone could be a candidate for screening in various biological assays. A logical workflow for investigating its potential biological activity is presented below.
Caption: A logical workflow for the investigation of the biological activity of 4-Morpholinocyclohexanone.
Conclusion
4-Morpholinocyclohexanone is a compound with a well-defined chemical structure. While specific experimental data on its physical properties and biological activities are currently limited, this guide provides a framework for its synthesis, analysis, and potential biological evaluation based on the known chemistry of its constituent moieties. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development.
